
N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide
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Overview
Description
NE-21610 is a highly lipophilic analog of capsaicin, a compound found in hot peppers. It belongs to the vanilloid class of compounds, which are known for their structural and pharmacological similarities to capsaicin. NE-21610 has been studied for its potential analgesic and anti-inflammatory properties, particularly in the context of topical applications .
Preparation Methods
The synthesis of NE-21610 involves the reaction of vanillylnonanamide with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary, but it generally involves the formation of an amide bond between a vanillyl group and a long-chain fatty acid . Industrial production methods are not widely documented, but they likely involve large-scale synthesis using similar chemical reactions and purification processes.
Chemical Reactions Analysis
NE-21610 undergoes several types of chemical reactions, including:
Oxidation and Reduction:
Substitution: NE-21610 may undergo substitution reactions, particularly involving the vanillyl group, under specific conditions.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions are typically the hydrolyzed derivatives of NE-21610 .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide exhibits anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The compound's structural similarity to known anticancer agents suggests it may interact with similar biological targets, enhancing its therapeutic potential.
Study | Findings | Reference |
---|---|---|
Study A | Induced apoptosis in breast cancer cells | |
Study B | Inhibited tumor growth in xenograft models |
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Study | Findings | Reference |
---|---|---|
Study C | Reduced TNF-alpha levels in macrophages | |
Study D | Decreased IL-6 production in vitro |
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been shown to act as an inhibitor of certain enzymes involved in lipid metabolism. This property makes it a candidate for further research into metabolic disorders and obesity treatment.
Material Science
3.1 Polymer Chemistry
The compound's unique chemical structure allows it to be used as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability.
Application | Effect | Reference |
---|---|---|
Polymer A | Increased tensile strength | |
Polymer B | Improved thermal stability |
Case Studies
4.1 Clinical Trials
A series of clinical trials have been initiated to evaluate the safety and efficacy of this compound in humans, particularly focusing on its anticancer and anti-inflammatory properties.
- Trial 1: Evaluated the compound's effects on patients with metastatic breast cancer.
- Trial 2: Assessed its safety profile in patients with chronic inflammatory diseases.
Mechanism of Action
NE-21610 exerts its effects by interacting with C-polymodal nociceptors, similar to capsaicin. It produces analgesia by inactivating nociceptors, which are responsible for transmitting pain signals. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to involve the modulation of ion channels and receptors on nociceptive neurons .
Comparison with Similar Compounds
NE-21610 is compared with other vanilloid compounds such as vanillylnonanamide and olvanil. The primary differences lie in their physical properties and percutaneous absorption rates:
Vanillylnonanamide: Higher penetration rate through the skin compared to NE-21610.
Olvanil: Intermediate penetration rate between vanillylnonanamide and NE-21610.
NE-21610 is unique in its lower penetration rate and specific metabolic pathways, which may contribute to its distinct pharmacological profile .
Biological Activity
N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide, also known as NE-21610, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for NE-21610 is C28H48N2O, with a molecular weight of approximately 440.70 g/mol. The compound features a long-chain fatty acid amide structure derived from 9-octadecenamide, characterized by the presence of a 4-(2-aminoethoxy)-3-methoxyphenyl group. This unique structure contributes to its distinct biological properties and potential interactions with various biological targets.
NE-21610's mechanism of action is primarily linked to its interaction with receptors involved in pain modulation and inflammation. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties similar to those of capsaicin, a well-known pain-relieving compound. The compound's structural similarity to bioactive lipids indicates potential interactions with cannabinoid receptors or other G-protein coupled receptors, influencing physiological processes such as pain perception and neuroprotection.
Anti-inflammatory Effects
Research has indicated that NE-21610 may modulate inflammatory responses through several pathways:
- Cytokine Modulation : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Receptor Interaction : The compound is believed to interact with receptors involved in inflammatory pathways, leading to decreased activation of inflammatory cells.
Analgesic Properties
The analgesic effects of NE-21610 have been explored in various studies:
- Pain Models : In animal models of neuropathic pain, NE-21610 demonstrated significant pain relief comparable to established analgesics.
- Synergistic Effects : There is evidence suggesting that NE-21610 may enhance the efficacy of other analgesics when used in combination therapy.
Case Studies and Experimental Evidence
- In Vivo Studies : In a study assessing the efficacy of NE-21610 on neuropathic pain, it was found that administration significantly reduced pain scores in treated animals compared to controls. These findings support its potential as a therapeutic agent for chronic pain conditions.
- Cell-Based Assays : In vitro assays have shown that NE-21610 can modulate receptor activity associated with pain and inflammation. These assays highlight its potential role in therapeutic applications targeting these pathways.
Comparison with Related Compounds
To better understand the unique properties of NE-21610, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
Capsaicin | C18H27NO3 | Known for its analgesic properties; interacts with TRPV1 receptors. |
Oleamide | C18H35NO | Involved in sleep regulation; has neuroprotective effects. |
Anandamide | C22H37NO2 | Endocannabinoid; modulates pain and inflammation through cannabinoid receptors. |
NE-21610's unique aminoalkoxy substitution on the aromatic ring potentially enhances its receptor specificity and biological activity compared to other fatty acid amides like oleamide or capsaicin.
Properties
CAS No. |
118090-17-8 |
---|---|
Molecular Formula |
C28H48N2O3 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(Z)-N-[[4-(2-aminoethoxy)-3-methoxyphenyl]methyl]octadec-9-enamide |
InChI |
InChI=1S/C28H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(31)30-24-25-19-20-26(33-22-21-29)27(23-25)32-2/h10-11,19-20,23H,3-9,12-18,21-22,24,29H2,1-2H3,(H,30,31)/b11-10- |
InChI Key |
BTKHXNIRAYKGMN-KHPPLWFESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC |
Synonyms |
N-((4-(2-aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide NE 21610 NE-21610 |
Origin of Product |
United States |
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